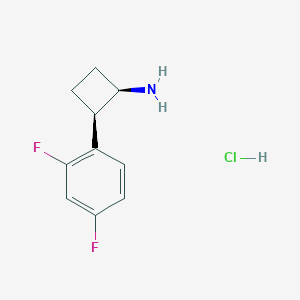
(1R,2R)-2-(2,4-Difluorophenyl)cyclobutan-1-amine;hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1R,2R)-2-(2,4-Difluorophenyl)cyclobutan-1-amine;hydrochloride, also known as JNJ-40411813, is a novel drug candidate that has been developed for the treatment of central nervous system (CNS) disorders. It belongs to the class of selective serotonin reuptake inhibitors (SSRIs) and has been shown to have promising results in preclinical studies.
Aplicaciones Científicas De Investigación
Synthesis of Polysubstituted Aminocyclobutanes
Polysubstituted aminocyclobutanes are recognized for their importance in biologically active compounds. A diastereo- and enantioselective synthesis method using CuH-catalyzed hydroamination of 1-substituted cyclobutenes and cyclopropenes has been developed. This method highlights the enhanced reactivity of strained trisubstituted alkenes, which is crucial for synthesizing various types of polysubstituted aminocyclobutanes in a highly selective manner (Feng et al., 2019).
Oxidative Chlorination of Pt(II) Compounds
The synthesis of asymmetrical Pt(IV) compounds through oxidative chlorination of Pt(II) counterparts using N-chlorosuccinimide introduces a novel approach for preparing Pt(IV) complexes. This method produces asymmetric Pt(IV) octahedral complexes in high yield and purity, showcasing the potential for developing new catalytic and therapeutic agents (Ravera et al., 2014).
Amination Reactions
A study involving the solvent-free copper-catalyzed amination reactions of aryl halides highlights the use of a diphosphinidenecyclobutene ligand. This method affords the corresponding secondary or tertiary amines in good to excellent yields, demonstrating the ligand's effectiveness in facilitating amination reactions (Gajare et al., 2004).
Synthesis of 2,4-Methanoproline Analogues
The development of a two-step synthetic approach toward 3-(chloromethyl)cyclobutanone, used in the synthesis of 2,4-methanoproline analogues, represents a significant advancement in the synthesis of cyclobutane-containing molecules. This method highlights the versatility of cyclobutane derivatives in synthesizing complex organic molecules (Rammeloo et al., 2002).
Highly Rigid Beta-Peptides
The stereoselective synthesis of (+)- and (-)-2-aminocyclobutane-1-carboxylic acids and their incorporation into beta-peptides showcases the cyclobutane ring's role as a structure-promoting unit. This research highlights the potential of cyclobutane derivatives in designing highly rigid and biologically active peptides (Izquierdo et al., 2005).
Propiedades
IUPAC Name |
(1R,2R)-2-(2,4-difluorophenyl)cyclobutan-1-amine;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11F2N.ClH/c11-6-1-2-7(9(12)5-6)8-3-4-10(8)13;/h1-2,5,8,10H,3-4,13H2;1H/t8-,10-;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQGZIFVTLGEHQA-GHXDPTCOSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1C2=C(C=C(C=C2)F)F)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H]([C@H]1C2=C(C=C(C=C2)F)F)N.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClF2N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(4-chlorophenyl)sulfonyl]-N-(1-phenylethyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2661889.png)
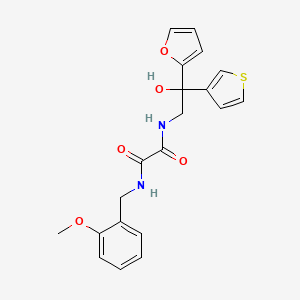

![1-(azepan-1-yl)-2-(2-((2-(3-methoxyphenoxy)ethyl)thio)-1H-benzo[d]imidazol-1-yl)ethanone](/img/structure/B2661892.png)
![5-Fluoro-5-(iodomethyl)-6-oxaspiro[3.4]octan-7-one](/img/structure/B2661896.png)
![8-(3,4-dimethoxyphenethyl)-1,7-dimethyl-3-(2-methylbenzyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2661898.png)
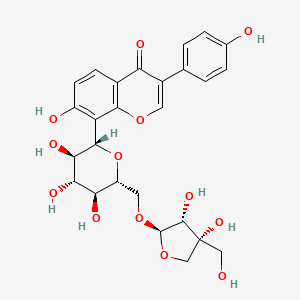
![N-[(3-bromophenyl)methyl]-3-[2-(4-fluorophenyl)-4-methyl-1,3-thiazol-5-yl]-1H-pyrazole-5-carboxamide](/img/structure/B2661900.png)

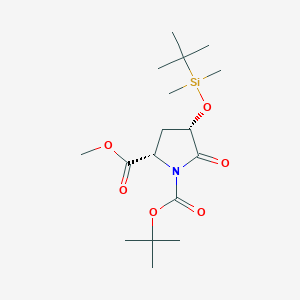
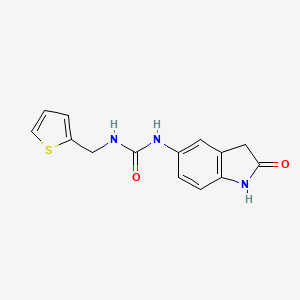
![2-{[4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2661908.png)
